1-(oxan-2-yl)-1H-indazol-6-ol

Protecting group chemistry Organic synthesis Indazole functionalization

1-(Oxan-2-yl)-1H-indazol-6-ol (CAS 2241499-39-6) is a strategically protected indazole building block featuring an acid-labile, base-stable tetrahydropyranyl (THP) group at N1 and a free C6 hydroxyl. This orthogonal protection enables sequential functionalization of the C6–OH (alkylation, acylation, Mitsunobu) while keeping the indazole NH inert to competing N-functionalization, a critical advantage over unprotected indazoles. Supplied at ≥98% purity, it eliminates in-house THP installation (typically 44–89% yield, 1–2 days), allowing teams to allocate synthetic resources directly to value-adding transformations. Stable at room temperature with no cold-chain logistics, it is ideal for multi-step med-chem and process-scale campaigns.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 2241499-39-6
Cat. No. B6602734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxan-2-yl)-1H-indazol-6-ol
CAS2241499-39-6
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=CC(=C3)O)C=N2
InChIInChI=1S/C12H14N2O2/c15-10-5-4-9-8-13-14(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12,15H,1-3,6H2
InChIKeyLEHQQKMCFJRQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxan-2-yl)-1H-indazol-6-ol (CAS 2241499-39-6): Procurement-Grade Indazole Building Block with Tetrahydropyranyl Protection


1-(oxan-2-yl)-1H-indazol-6-ol (CAS 2241499-39-6), also designated as 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ol, is a heterocyclic organic compound consisting of an indazole core substituted with a tetrahydropyranyl (THP) protecting group at the N1 position and a free hydroxyl moiety at the C6 position . The compound has a molecular weight of 218.25 g/mol and a molecular formula of C12H14N2O2 [1]. The THP group serves as an acid-labile yet base-stable protecting functionality, making this compound a strategically protected intermediate suitable for multi-step synthetic sequences requiring orthogonal protection strategies [2].

Why 1-(Oxan-2-yl)-1H-indazol-6-ol Cannot Be Substituted with Generic Indazole Analogs in Multi-Step Synthesis


Generic indazole derivatives such as 6-hydroxyindazole (CAS 23244-88-4) and 1H-indazole lack the tetrahydropyranyl (THP) protecting group at the N1 position, rendering them unsuitable for synthetic sequences that require orthogonal protection of the indazole NH moiety. The THP group confers stability under strongly basic conditions, compatibility with organometallic reagents, and resistance to nucleophilic attack—properties absent in unprotected indazoles [1]. While alternative N-protecting groups such as Boc (tert-butyloxycarbonyl) are available, Boc protection reduces electron density in the heterocycle and alters the electronic properties of the indazole ring, whereas THP protection leaves the electronic character of the azole system largely unchanged [2]. Substitution with an unprotected indazole would expose the N1 position to undesired side reactions including alkylation, acylation, or metal-catalyzed cross-coupling interference, compromising reaction selectivity and yield [3].

Quantitative Differentiation Evidence: 1-(Oxan-2-yl)-1H-indazol-6-ol Versus Closest Analogs


Chemical Stability Profile: THP-Protected Indazole vs. Unprotected 1H-Indazole Under Basic Conditions

The tetrahydropyranyl (THP) protecting group at the N1 position of 1-(oxan-2-yl)-1H-indazol-6-ol confers documented stability under strongly basic conditions, exposure to organometallic reagents, and nucleophilic attack—conditions under which unprotected 1H-indazole undergoes undesired N-alkylation, N-acylation, or N-metallation side reactions [1]. This stability profile is directly contrasted with Boc protection, which alters electron density and oxidation susceptibility of the heterocycle [2].

Protecting group chemistry Organic synthesis Indazole functionalization

Regioselective THP Protection Efficiency: 1-Substituted vs. 2-Substituted Indazole Isomers

Catalytic tetrahydropyranylation of substituted 1H-indazoles using pyridinium p-toluenesulfonate (PPTS) under solvent-free microwave irradiation proceeds with regioselectivity favoring the 1-substituted (N1-THP) isomer over the alternative 2-substituted (N2-THP) regioisomer [1]. In palladium-catalyzed borylation reactions of THP-protected indazoles, the N1-THP regioisomer constitutes approximately 90% of the product mixture, with only about 10% of the N2-THP regioisomer detected .

Regioselective synthesis Indazole N-protection Reaction optimization

Lipophilicity Comparison: 1-(Oxan-2-yl)-1H-indazol-6-ol vs. 6-Hydroxyindazole

The introduction of the tetrahydropyranyl (THP) protecting group at the N1 position of 6-hydroxyindazole substantially increases lipophilicity. 1-(oxan-2-yl)-1H-indazol-6-ol exhibits a calculated LogP of 2.441 , compared with a reported LogP of 1.08 for the unprotected parent compound 6-hydroxyindazole (CAS 23244-88-4) [1]. This represents an increase of 1.36 LogP units, corresponding to approximately 23-fold higher theoretical partition coefficient between octanol and water.

Lipophilicity LogP Drug-likeness Physicochemical properties

Synthetic Yield Benchmark: THP Protection of Indazoles Under Mild Aqueous Conditions

THP protection of indazoles can be achieved using dihydropyran (DHP) with catalytic TsOH and Tween 20 in water at room temperature, yielding 1-(tetrahydropyranyl)indazoles in 44-89% yields [1]. This methodology was validated at 1-gram scale with convenient filtration-based work-up, demonstrating scalability. In contrast, alternative protection strategies such as Boc protection require anhydrous conditions and different catalyst systems [2].

Green chemistry Protecting group efficiency Synthetic methodology

Commercial Availability and Purity Specification vs. Unprotected Parent Compound

1-(oxan-2-yl)-1H-indazol-6-ol is commercially available from multiple vendors with a specified purity of 98% [1]. The compound is stocked for research and development use with storage at room temperature in cool, dry conditions . The unprotected parent compound 6-hydroxyindazole (CAS 23244-88-4) is also available commercially at comparable purity specifications (≥98.0% GC/T) [2].

Chemical procurement Purity specification Inventory availability

Physicochemical Property Comparison: Calculated LogP, TPSA, and Predicted Boiling Point

1-(oxan-2-yl)-1H-indazol-6-ol exhibits a topological polar surface area (TPSA) of 47.28 Ų and a calculated LogP of 2.441 . The predicted boiling point is 419.2±35.0°C at atmospheric pressure, with a predicted density of 1.36±0.1 g/cm³ [1]. For comparison, 6-hydroxyindazole has a TPSA of 48.91 Ų [2], a LogP of 1.08 [3], a reported melting point of 157-160°C [3], and a boiling point of 366.5±15.0°C [3].

Physicochemical profiling Chromatography optimization Purification strategy

Recommended Application Scenarios for 1-(Oxan-2-yl)-1H-indazol-6-ol Based on Quantitative Differentiation Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Protection of Indazole N1 Position

1-(oxan-2-yl)-1H-indazol-6-ol is optimally deployed as a protected building block in multi-step synthetic sequences where the indazole N1 position must remain inert while transformations occur at the C6 hydroxyl or other positions of the indazole core. The THP group provides documented stability under strongly basic conditions, compatibility with organometallic reagents, and resistance to nucleophilic attack [1]. This protection strategy is particularly valuable when palladium-catalyzed cross-coupling reactions or strong base-mediated alkylations are planned, as unprotected indazoles would undergo competing N-functionalization under these conditions. The N1-substituted regioisomer, which constitutes the predominant product under standard THP protection conditions (approximately 90% of regioisomeric mixture), ensures synthetic consistency [2].

Drug Discovery Programs Requiring Enhanced Lipophilicity for Membrane Permeability Optimization

The 1.36 LogP unit increase of 1-(oxan-2-yl)-1H-indazol-6-ol (LogP 2.441) relative to 6-hydroxyindazole (LogP 1.08) makes this compound suitable for drug discovery programs where enhanced membrane permeability or blood-brain barrier penetration is desired . The approximately 23-fold higher predicted octanol-water partition coefficient may improve cellular uptake in cell-based assays. This property is particularly relevant for central nervous system (CNS) drug discovery campaigns where Lipinski's Rule of Five parameters and CNS MPO scores are critical selection criteria. Researchers should note that the increased LogP will also alter chromatographic retention behavior, requiring adjustment of HPLC purification gradients relative to the unprotected parent compound [3].

Late-Stage Functionalization at C6 Hydroxyl with Subsequent Acidic THP Deprotection

1-(oxan-2-yl)-1H-indazol-6-ol is ideally suited for synthetic workflows where the C6 hydroxyl group is functionalized (e.g., alkylation, acylation, sulfonation, or Mitsunobu reaction) while maintaining N1 protection, followed by acidic cleavage of the THP group to liberate the free indazole NH for further elaboration. The acid-labile nature of the THP group enables orthogonal deprotection without affecting base-stable functional groups introduced during the synthetic sequence [1]. The ready commercial availability of this compound at 98% purity eliminates the need for in-house THP protection (typically 44-89% yield, requiring 1-2 days of laboratory time plus chromatographic purification), allowing research teams to allocate synthetic resources directly to value-adding transformations rather than protection/deprotection steps [1].

Large-Scale Synthesis and Process Chemistry Development

The demonstrated scalability of THP-indazole synthesis under aqueous micellar conditions (1-gram scale validated with convenient filtration work-up) [1] supports the use of 1-(oxan-2-yl)-1H-indazol-6-ol in process chemistry and scale-up applications. The environmentally benign aqueous protocol using Tween 20 surfactant aligns with green chemistry principles and reduces organic solvent waste streams—a meaningful consideration for pilot plant or manufacturing scale operations. For procurement planning, the compound is available from multiple suppliers with room-temperature storage specifications , minimizing cold-chain logistics requirements and associated costs. The predicted boiling point of 419.2±35.0°C [4] and density of 1.36±0.1 g/cm³ provide reference parameters for distillation and extraction process design.

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